2-Bromo-4-isopropoxyaniline

Description

Structural Context and Aromatic Systems in Chemical Research

Aromatic compounds, characterized by a flat, cyclic, and conjugated system of pi-electrons, are fundamental pillars of organic chemistry. googleapis.com Their inherent stability, derived from the delocalization of these electrons according to Hückel's rule, distinguishes them from other organic molecules. google.com This electronic configuration results in unique reactivity, primarily undergoing substitution reactions that preserve the stable aromatic core rather than addition reactions. googleapis.com

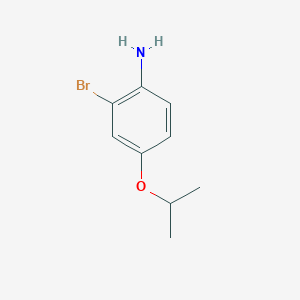

2-Bromo-4-isopropoxyaniline is built upon a benzene (B151609) ring, the quintessential aromatic system. Its chemical identity is defined by three key functional groups attached to this core:

An aniline (B41778) framework, provided by the amino (-NH₂) group.

A bromo substituent (-Br) at position 2 (ortho to the amine).

An isopropoxy group (-OCH(CH₃)₂) at position 4 (para to the amine).

The interplay of these substituents governs the molecule's electronic properties and reactivity. The amino and isopropoxy groups are electron-donating, increasing the electron density of the aromatic ring, particularly at the positions ortho and para to them. Conversely, the bromine atom is an electron-withdrawing group through induction but can also donate electron density via resonance. This specific substitution pattern creates a nuanced electronic environment that can be strategically exploited in multi-step syntheses. The study of such aromatic systems is crucial in fields ranging from materials science to medicinal chemistry, as they form the backbone of countless functional molecules. epo.org

Importance of Substituted Anilines as Synthetic Intermediates

Substituted anilines are a cornerstone class of intermediates in organic synthesis, prized for their versatility. google.comambeed.com They serve as precursors for a vast array of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. bldpharm.com The synthetic utility of the aniline moiety stems largely from the reactivity of the amino group.

A primary transformation for aromatic amines is diazotization , a reaction with nitrous acid to form a diazonium salt. fishersci.at This intermediate is highly valuable because the diazonium group can be readily replaced by a wide variety of other functional groups (e.g., hydroxyls, halides, cyanides) through reactions like the Sandmeyer reaction. fishersci.at This provides a powerful toolkit for elaborately functionalizing an aromatic ring.

In a molecule like this compound, the substituents are not merely passive decorations. They play a critical role in directing subsequent chemical transformations and are integral to the final structure of the target molecule. The presence of the bromo and isopropoxy groups provides additional sites for modification or interaction, allowing chemists to build molecular complexity with high precision. google.com For these reasons, substituted anilines are considered indispensable building blocks in the synthesis of novel and functional chemical entities. google.com

Overview of Key Research Domains for this compound

The principal research application for this compound is as a specialized intermediate in the field of medicinal chemistry, particularly in the discovery of protein kinase inhibitors. Protein kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. epo.orgnih.gov

Detailed research findings show that this compound is a documented precursor in the synthesis of complex heterocyclic systems designed to modulate kinase activity. For instance, a US patent describes the synthesis of N-(2-Bromo-4-(isopropoxy)phenyl)-N-ethyl-4,6-dimethyl-2-pyrimidinamine, where this compound is the starting material for the aniline portion of the molecule. googleapis.com The resulting pyrimidinamine structures are core scaffolds in many kinase inhibitors.

This application aligns with a broader trend in drug discovery where substituted anilines are used to construct libraries of compounds for screening against biological targets. A related isomer, 4-bromo-2-isopropoxyaniline, has been used in the preparation of inhibitors for Monopolar spindle 1 (Mps1) kinase, a target for anticancer therapies. google.com Therefore, the key research domain for this compound is its use as a foundational fragment for the synthesis of potential therapeutic agents, specifically those targeting protein kinases for the treatment of proliferative diseases.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-propan-2-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHIRNZVMBCSOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 2 Bromo 4 Isopropoxyaniline

Transformations at the Amino Group

The amino group of 2-bromo-4-isopropoxyaniline is a key site for a range of chemical modifications, including acylation, alkylation, imine formation, and diazotization reactions. These transformations are fundamental in the synthesis of a wide array of more complex molecules.

Acylation and Alkylation Reactions for Amide and Amine Derivatives

The amino group of this compound readily undergoes acylation to form amide derivatives. This common transformation can be achieved using various acylating agents, such as acid chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. researchgate.netnih.gov For instance, the reaction of an aniline (B41778) derivative with a carboxylic acid can be facilitated by coupling agents that activate the carboxylic acid. researchgate.net These amide-forming reactions are crucial in the synthesis of biologically active compounds and complex organic materials. researchgate.netrsc.org

Alkylation of the amino group leads to the formation of secondary or tertiary amine derivatives. This can be accomplished by reacting this compound with alkyl halides. The conditions for these reactions can be tailored to control the degree of alkylation. The resulting alkylated anilines are important intermediates in the synthesis of various compounds. mdpi.com

Formation of Imines and Subsequent Cyclization Reactions

The reaction of this compound with aldehydes or ketones under acidic conditions leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com

Imines derived from this compound can be valuable intermediates in the synthesis of heterocyclic compounds through subsequent cyclization reactions. rsc.org These intramolecular reactions can be triggered by various methods, including photochemical activation, leading to the formation of complex polycyclic structures. rsc.orgnih.gov For example, a domino amination/cyclization/aromatization reaction of anilines with 2-formylphenyl triflate, catalyzed by a palladium complex, can produce acridines. acs.org

Diazotization and Sandmeyer-type Transformations for Aryl Halides or Other Functional Groups

The amino group of this compound can be converted into a diazonium salt through a process called diazotization. libretexts.org This reaction is typically carried out by treating the aniline with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) and a strong acid. libretexts.orgmasterorganicchemistry.com The resulting arenediazonium salt is a versatile intermediate because the diazonio group is an excellent leaving group (N₂). libretexts.org

This property is exploited in Sandmeyer-type reactions, where the diazonium group is replaced by various nucleophiles in the presence of a copper(I) salt catalyst. wikipedia.orgorganic-chemistry.org These reactions allow for the introduction of a wide range of functional groups onto the aromatic ring, including halides (Cl, Br), and cyano groups. wikipedia.orgnih.gov For instance, treatment with copper(I) bromide (CuBr) would replace the diazonium group with a bromine atom. libretexts.org These transformations are particularly useful for synthesizing substituted aromatic compounds that are not easily accessible through direct electrophilic aromatic substitution. organic-chemistry.org

Reactions at the Bromine Substituent

The bromine atom on the aromatic ring of this compound serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, C-O Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the bromine substituent. eie.grwiley.com These reactions typically employ palladium, nickel, or copper catalysts to couple the aryl bromide with a variety of organometallic or heteroatom nucleophiles. researchgate.net This allows for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. wiley.com

The Buchwald-Hartwig amination is a notable example of a palladium-catalyzed cross-coupling reaction used for C-N bond formation, where an amine is coupled with an aryl halide. ambeed.com Similarly, the corresponding C-O bond formation can be achieved by coupling an alcohol or a phenol (B47542) with the aryl bromide.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an aryl halide and an organoboron compound, such as a boronic acid or a boronic ester. nih.govnih.gov This reaction is highly valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. nih.govmdpi.com

In the context of this compound, the Suzuki-Miyaura coupling can be used to introduce a new aryl or heteroaryl group at the position of the bromine atom. nih.gov The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields of the desired biaryl product. nih.govtorontomu.ca This method has been successfully applied to unprotected ortho-bromoanilines, demonstrating its robustness and broad applicability in organic synthesis. nih.gov

Table of Reaction Conditions for Suzuki-Miyaura Coupling:

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

| This compound | Arylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 2-Aryl-4-isopropoxyaniline |

| This compound | Heteroarylboronic ester | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 2-Heteroaryl-4-isopropoxyaniline |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. Unlike nucleophilic substitution on aliphatic compounds, SNAr on simple aryl halides is generally difficult. govtpgcdatia.ac.in The reaction is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comlumenlearning.com

For this compound, the aniline group is an electron-donating group, and the isopropoxy group is also electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, direct SNAr on this compound under standard conditions is not a favored pathway. However, modification of the aniline group, for instance, by conversion to a diazonium salt, can activate the ring for nucleophilic substitution. google.com In this case, the diazonium group would be an excellent leaving group, and various nucleophiles could be introduced. Another possibility is the introduction of a strong electron-withdrawing group elsewhere on the ring, although this would represent a derivatization of the initial compound.

The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group to restore the aromaticity of the ring. lumenlearning.com

Reductive Dehalogenation of the Aryl Bromide

Reductive dehalogenation is a reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. For this compound, this would convert it to 4-isopropoxyaniline (B1293747). This transformation can be achieved through various methods, including catalytic hydrogenation or using reducing agents.

One common method is the use of a transition metal catalyst, such as palladium on carbon (Pd/C), with a source of hydrogen, like hydrogen gas (H₂) or a hydrogen donor like ammonium (B1175870) formate. Another approach involves the use of nano zero-valent iron (nZVI), which has been shown to be effective in the debromination of polybrominated diphenyl ethers. researchgate.net The reaction mechanism for nZVI involves the stepwise replacement of bromine atoms with hydrogen. researchgate.net

Reactions Involving the Isopropoxy Moiety

The isopropoxy group, while generally stable, can undergo specific reactions, primarily involving the cleavage of the ether bond.

The cleavage of the ether bond in this compound would result in the formation of 2-bromo-4-aminophenol. This reaction is typically achieved under harsh conditions using strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the isopropyl group. libretexts.orgmasterorganicchemistry.com

Given that the isopropoxy group is a secondary ether, the cleavage can proceed via an SN1 or SN2 mechanism. libretexts.orglongdom.org In an SN2 pathway, the halide ion would attack the less sterically hindered carbon of the protonated ether. libretexts.org In an SN1 pathway, a relatively stable secondary carbocation would be formed from the isopropyl group. The aryl C-O bond is much stronger and does not typically break. longdom.org

More modern and milder methods for ether cleavage have also been developed, such as using Lewis acids like boron tribromide (BBr₃) or employing photoredox catalysis. masterorganicchemistry.comchemrxiv.org

Direct modification of the isopropyl group itself without cleaving the ether linkage is less common and more challenging. Such reactions would likely involve radical-based processes to functionalize the aliphatic C-H bonds of the isopropyl group. However, these reactions often lack selectivity and are not as synthetically useful as the reactions at the other functional groups of the molecule.

An alternative strategy for modifying the isopropoxy group could involve its initial cleavage to the corresponding phenol, followed by re-alkylation with a different, functionalized alkyl halide. This two-step process would allow for a wide range of derivatives to be synthesized.

Applications of 2 Bromo 4 Isopropoxyaniline As a Versatile Chemical Building Block

Synthetic Intermediate for Complex Organic Molecules

2-Bromo-4-isopropoxyaniline serves as a crucial intermediate in the multi-step synthesis of intricate organic structures. The presence of both a bromine atom and an amino group on the aniline (B41778) ring allows for a range of chemical transformations, including nucleophilic substitutions, cross-coupling reactions, and diazotization, enabling the construction of highly functionalized molecules.

A notable example of its application is in the synthesis of topoisomerase I inhibitors. In one study, this compound was utilized as a key starting material in a synthetic route to produce derivatives of nitidine (B1203446), a natural product known for its potential in cancer therapy. The synthesis involved the reaction of 2-Bromo-4,5-dimethoxybenzylamine with 4-isopropoxyaniline (B1293747), highlighting the role of the isopropoxy-substituted aniline in forming the core structure of these bioactive compounds. rasayanjournal.co.in

The reactivity of the bromine atom makes it particularly suitable for palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. This reactivity is essential for elaborating the molecular framework and introducing diverse substituents, leading to the creation of libraries of complex molecules for various screening purposes.

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocyclic compounds are of significant interest due to their prevalence in biologically active molecules and functional materials. This compound is a valuable precursor for the synthesis of various heterocyclic systems, particularly those containing a fused nitrogen ring.

One important class of heterocycles synthesized from aniline derivatives are quinazolines and their analogues. qscience.com The general strategy involves the reaction of a substituted aniline with a suitable cyclizing agent. For instance, 2-aminobenzamides, which can be derived from 2-bromoanilines, can be cyclized with aldehydes or other carbonyl compounds to form quinazolin-4(3H)-ones. qscience.com While direct examples using this compound are not extensively detailed in readily available literature, the established synthetic routes for quinazolines from similar bromo-anilines suggest its potential in this area. google.com

Furthermore, the compound has been implicated in the synthesis of imidazo[1,2-a]pyridine-based arenavirus entry inhibitors. In the development of these novel antiviral agents, 4-isopropoxyaniline was reacted with nitro compounds to form key intermediates, which then underwent further transformations to yield the final heterocyclic products. antispublisher.com This demonstrates the utility of the isopropoxy-aniline moiety in constructing complex, multi-ring systems with significant biological activity.

Role in the Construction of Pharmaceutical Scaffolds and Precursors

The structural motifs present in this compound make it an attractive starting point for the development of pharmaceutical scaffolds and drug precursors. The isopropoxy group can enhance lipophilicity, which may improve a drug candidate's absorption and distribution, while the bromo and amino functionalities provide handles for further chemical modification to optimize pharmacological activity.

A U.S. patent describes the synthesis of 2-bromo-4-isopropoxy-aniline as an intermediate for compounds with potential therapeutic applications. googleapis.com The synthesis was achieved through the bromination of 4-isopropoxyaniline, indicating its role as a building block in the generation of more complex pharmaceutical agents. googleapis.com

Research into novel topoisomerase I inhibitors with IL-10 enhancing activity for the treatment of sepsis has also utilized this compound. rasayanjournal.co.in Specifically, it was used in the synthesis of N-(2-Bromo-4,5-dimethoxybenzyl)-4-isopropoxyaniline, a key intermediate in the development of nitidine derivatives with improved water solubility and biological activity. rasayanjournal.co.in Additionally, substituted anilines, including those with alkoxy groups, are recognized as important intermediates in the synthesis of a wide range of pharmaceuticals. asm.org While direct synthesis of a marketed drug from this compound is not prominently documented, its role as a precursor in medicinal chemistry research is evident.

Building Block for Agrochemical Synthesis

Substituted anilines are a well-established class of intermediates in the agrochemical industry, serving as precursors for a variety of herbicides, insecticides, and fungicides. asm.orgresearchgate.net The specific substitution pattern on the aniline ring can significantly influence the biological activity of the final product.

Advanced Spectroscopic Characterization Techniques and Interpretive Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 2-Bromo-4-isopropoxyaniline, it provides definitive information on its molecular weight and offers clues to its structure through the analysis of its fragmentation patterns.

The mass spectrum of this compound is characterized by a distinct molecular ion peak cluster. Due to the natural abundance of two stable isotopes of bromine, 79Br and 81Br, in an approximate 1:1 ratio, two peaks of nearly equal intensity will be observed for the molecular ion chegg.comchegg.com. These peaks, designated as [M]+ and [M+2]+, are separated by two mass units.

The theoretical molecular weight of this compound (C9H12BrNO) is calculated using the most abundant isotopes (12C, 1H, 79Br, 14N, 16O). This corresponds to the [M]+ peak. The [M+2]+ peak represents the molecule containing the 81Br isotope. This characteristic 1:1 isotopic pattern is a clear indicator of the presence of a single bromine atom in the molecule chegg.comchegg.com.

| Ion | Isotope Composition | Calculated m/z | Expected Relative Intensity |

|---|---|---|---|

| [M]⁺ | C₉H₁₂⁷⁹BrNO⁺ | 230.01 | ~100% |

| [M+2]⁺ | C₉H₁₂⁸¹BrNO⁺ | 232.01 | ~98% |

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion. The analysis of these fragments helps in elucidating the molecular structure. For this compound, several key fragmentation pathways can be predicted based on the functional groups present.

Alpha-Cleavage: The isopropoxy group is prone to alpha-cleavage, which involves the homolytic cleavage of the C-C bond adjacent to the oxygen atom. This would result in the loss of a methyl radical (•CH3), leading to a stable oxonium ion.

Loss of Alkene: A common fragmentation pathway for ethers is the loss of an alkene through a rearrangement process. For the isopropoxy group, this would involve the elimination of propene (C3H6), resulting in a fragment corresponding to 2-bromo-4-hydroxyaniline radical cation.

Loss of Bromine: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (•Br). This would result in a fragment ion at m/z corresponding to the 4-isopropoxyaniline (B1293747) cation.

Cleavage of the Ether Bond: The C-O bond of the ether can cleave, leading to the loss of the entire isopropoxy group.

Based on fragmentation patterns of similar molecules like anisole and bromoaniline, a probable fragmentation scheme can be proposed chegg.comosti.govmiamioh.educhegg.com. The loss of the isopropyl group (C₃H₇) or propene (C₃H₆) from the molecular ion are expected to be significant pathways.

| m/z (for ⁷⁹Br) | Proposed Fragment Structure | Origin |

|---|---|---|

| 230 | [C₉H₁₂⁷⁹BrNO]⁺ | Molecular Ion |

| 188 | [M - C₃H₆]⁺ | Loss of propene from isopropoxy group |

| 151 | [M - Br]⁺ | Loss of Bromine radical |

| 92 | [C₆H₆N]⁺ | Fragment from 4-bromoaniline after loss of Br |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm) nih.gov. This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, HRMS would distinguish its molecular formula, C9H12BrNO, from other possible formulas that have the same nominal mass. By comparing the experimentally measured accurate mass with the theoretically calculated mass, the elemental composition can be confirmed with a high degree of confidence, which is a critical step in the identification of the compound nih.govlcms.cz.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly useful for studying molecules with conjugated π-electron systems, such as aromatic compounds.

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the substituted benzene (B151609) ring. Benzene itself exhibits two main absorption bands: a strong primary band (E2-band) around 204 nm and a weaker secondary band (B-band) with fine structure around 256 nm, both arising from π → π* transitions.

The substituents on the benzene ring in this compound—the amino (-NH2), isopropoxy (-OCH(CH3)2), and bromo (-Br) groups—all act as auxochromes. An auxochrome is a group with non-bonding electrons that, when attached to a chromophore (the benzene ring), alters the wavelength and intensity of the absorption maxima uomustansiriyah.edu.iq.

Both the amino and isopropoxy groups are strong activating groups that possess lone pairs of electrons on the nitrogen and oxygen atoms, respectively. These lone pairs can be delocalized into the π-electron system of the aromatic ring through resonance (n → π* interaction). This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) uomustansiriyah.edu.iqquora.com. Consequently, less energy is required for the electronic transition, resulting in a shift of the absorption maxima to longer wavelengths (a bathochromic or red shift) uomustansiriyah.edu.iqquora.com.

Aniline (B41778), for example, shows its primary absorption band around 230 nm and the secondary band around 280 nm, a significant red shift compared to benzene quora.com. The isopropoxy group would further contribute to this bathochromic effect. The bromine atom has a less pronounced effect but also contributes to a slight red shift. Therefore, this compound is expected to exhibit its main absorption bands at significantly longer wavelengths than unsubstituted benzene, providing evidence of the electronic interactions between the substituents and the aromatic ring.

Advanced X-ray Crystallography Studies for Solid-State Structure Determination

It is expected that the benzene ring in this compound would be essentially planar. The substituents, particularly the amino and isopropoxy groups, would lie in or close to the plane of the ring to maximize π-conjugation.

The solid-state structure would be significantly influenced by intermolecular interactions. The primary amino group (-NH2) is capable of acting as a hydrogen bond donor. It is therefore highly probable that the crystal packing involves intermolecular hydrogen bonds, potentially forming chains or more complex networks. For instance, in the crystal structure of 2-bromo-4-nitroaniline, molecules are linked by intermolecular N—H⋯N and N—H⋯O hydrogen bonds nih.gov. In the case of this compound, N—H⋯N or N—H⋯O (from the isopropoxy group of a neighboring molecule) hydrogen bonds are likely to be key features of the crystal lattice.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are foundational to computational chemistry, modeling the distribution of electrons around atomic nuclei to predict a molecule's electronic structure and a wide array of its properties. rowansci.com These calculations require specifying the atoms' identities and positions, the level of theory (method and basis set), and the desired property to be calculated, such as energy or dipole moment. rowansci.com

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that calculates the electronic structure of many-body systems. researchgate.net It is particularly effective for determining the ground-state properties of molecules by using functionals of the spatially dependent electron density. researchgate.netchemrxiv.org DFT is known for its balance of computational cost and accuracy, making it a workhorse for quantum chemical calculations. researchgate.net

For a molecule like 2-Bromo-4-isopropoxyaniline, DFT calculations would typically be employed to optimize the molecular geometry, predict vibrational frequencies (for comparison with experimental IR and Raman spectra), and determine electronic properties. These properties include the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. researchgate.net Other calculable properties include the molecular electrostatic potential (MEP), which identifies regions of a molecule that are rich or poor in electrons, and Mulliken charge analysis, which assigns partial charges to individual atoms. researchgate.netnih.gov

While no specific DFT studies on this compound were found, research on analogous substituted anilines demonstrates the utility of this approach. For instance, a study on 2-bromo-6-chloro-4-fluoroaniline (B1268482) used DFT (specifically, the B3LYP method with a 6-31+G(d,p) basis set) to compute optimized geometrical parameters, vibrational wavenumbers, and frontier molecular orbitals. researchgate.net

Table 1: Examples of Properties Calculated Using DFT for Substituted Anilines This table is illustrative of the types of data generated in DFT studies of similar molecules, as specific data for this compound is not available.

| Calculated Property | Typical Method | Basis Set | Information Gained |

| Optimized Geometry | DFT (e.g., B3LYP) | 6-31+G(d,p) | Bond lengths, bond angles, dihedral angles |

| Vibrational Frequencies | DFT (e.g., B3LYP) | 6-31+G(d,p) | Predicted IR and Raman spectra for structural confirmation |

| HOMO-LUMO Energies | DFT (e.g., B3LYP) | 6-31+G(d,p) | Electronic transition properties, chemical reactivity |

| Molecular Electrostatic Potential (MEP) | DFT (e.g., B3LYP) | 6-31+G(d,p) | Reactive sites for electrophilic and nucleophilic attack |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. nih.gov The potential energy surface (PES) is a map that describes the energy of a molecule as a function of its geometry, with stable conformations corresponding to energy minima on this surface.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. It forgoes quantum mechanics in favor of force fields, which are collections of equations and parameters that describe the potential energy of a system of atoms. This approach is much faster than quantum chemical calculations, allowing for the study of very large systems and longer timescales.

Molecular Dynamics (MD) simulations use these force fields to simulate the motion of atoms and molecules over time by solving Newton's equations of motion. mdpi.comrsc.org MD simulations provide detailed information on the dynamic behavior of molecules, including conformational changes, molecular flexibility, and interactions with their environment (e.g., a solvent). mdpi.commdpi.com This technique is widely used to explore the conformational landscape of molecules and identify the most stable or frequently occurring conformations. mdpi.comurfu.ru

Theoretical Prediction of Stable Conformations and Interconversion Barriers

By mapping the potential energy surface, computational methods can predict the most stable conformations of a molecule. For a molecule like this compound, this would involve calculating the energy as a function of the dihedral angles associated with the isopropoxy and amino groups. The resulting energy profile would reveal the low-energy (stable) conformations and the energy barriers that separate them. These barriers, or transition states, determine the rate at which the molecule can convert between different conformations. Quantum chemical methods like DFT are often used to accurately calculate the energies of these minima and transition states.

Elucidation of Reaction Mechanisms via Computational Models

Computational models are instrumental in elucidating the detailed step-by-step pathways of chemical reactions. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a reaction energy profile. This profile provides critical insights into the feasibility of a proposed mechanism and helps identify the rate-determining step. researchgate.netmdpi.com

For this compound, computational studies could investigate its reactivity in various chemical transformations. For example, in studying its reaction with a radical species like OH, calculations would identify possible sites of attack (e.g., addition to the aromatic ring or hydrogen abstraction from the amino or isopropoxy groups). mdpi.com The transition state for each potential pathway would be located, and its energy calculated to determine which reaction is kinetically favored. mdpi.com Methods like DFT (e.g., M06-2X) and high-level ab initio methods (e.g., CCSD(T)) are commonly used for this purpose to ensure high accuracy. mdpi.com

Based on a comprehensive search of scientific literature and chemical databases, there are no specific computational or theoretical chemistry investigations published for the compound “this compound.” The available information is primarily limited to its use as a chemical intermediate in synthetic processes, as detailed in various patents.

Due to the absence of dedicated research on the computational and theoretical properties of this compound, it is not possible to generate a scientifically accurate article that adheres to the requested detailed outline. Fulfilling the instructions for the specified sections would require fabricating data and research findings, which cannot be done.

Therefore, the following sections of the requested article cannot be completed:

Molecular Modeling and Ligand Design Studies for Structure-Based Synthesis:this compound is mentioned as a building block, but no molecular modeling or ligand design studies based on its structure have been published.

Without any foundational research data, generating the requested article is not feasible while maintaining the required standards of accuracy and adherence to factual sources.

Emerging Research Frontiers and Future Prospects

Development of More Sustainable and Green Synthetic Routes

The synthesis of 2-Bromo-4-isopropoxyaniline and its derivatives is an area of active research, with a growing emphasis on environmentally friendly methods. Traditional synthetic routes often involve harsh reagents and generate significant waste. To address these issues, researchers are exploring greener alternatives.

One promising approach involves the use of N-bromosuccinimide (NBS) as a brominating agent. echemi.comresearchgate.net NBS is considered a more environmentally benign reagent compared to elemental bromine. researchgate.net Furthermore, the development of catalytic systems for bromination reactions is a key focus. For instance, the use of catalysts like iron or aluminum chloride can improve the efficiency and selectivity of the bromination of 5-isopropylaniline, a potential precursor to this compound.

Another avenue of research is the exploration of alternative solvents and reaction conditions. A patented method for the synthesis of 2-bromo-4-isopropoxy-aniline involves the use of a methanol (B129727) and chloroform (B151607) solvent system with benzyltrimethylammonium (B79724) tribromide and calcium carbonate. googleapis.com Future research will likely focus on replacing chlorinated solvents with more sustainable options and developing solvent-free reaction conditions.

The table below summarizes some of the synthetic approaches being investigated:

| Precursor | Reagents | Key Features |

| 4-Isopropoxy-aniline | Benzyltrimethylammonium tribromide, Calcium carbonate | Utilizes a specific brominating agent and base combination. googleapis.com |

| 4-Methylaniline | Bromine or N-bromosuccinimide (NBS) | A general method for producing bromo-substituted anilines. echemi.com |

| p-Nitroaniline | Dilute sulphuric acid, Hydrogen bromide, Hydrogen peroxide | A multi-step process for synthesizing related bromo-nitroanilines. google.com |

Exploration of Novel Catalytic Applications for this compound Derivatives

Derivatives of this compound are showing significant promise as catalysts in a variety of organic transformations. The presence of both a bromine atom and an amino group allows for the creation of ligands that can coordinate with metal centers, leading to novel catalytic activities.

For example, derivatives of this compound can be used to synthesize ligands for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of pharmaceuticals and other fine chemicals. The electronic properties of the isopropoxy group and the steric hindrance provided by the bromine atom can influence the catalytic activity and selectivity of these reactions.

Furthermore, the amino group can be modified to create chiral ligands for asymmetric catalysis. This is a particularly important area of research, as the ability to selectively produce one enantiomer of a chiral molecule is often critical for its biological activity.

Integration into Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, the study of systems composed of a discrete number of molecules, is another exciting frontier for this compound. The ability of the aniline (B41778) moiety to form hydrogen bonds, combined with the potential for halogen bonding involving the bromine atom, makes this molecule an excellent building block for self-assembling systems.

Researchers are exploring how derivatives of this compound can be designed to form specific supramolecular architectures, such as nanotubes, vesicles, and gels. These structures have potential applications in areas such as drug delivery, sensing, and catalysis. The isopropoxy group can also play a role in directing the self-assembly process through van der Waals interactions and by influencing the solubility of the molecule in different solvents.

Advancements in Materials Science through this compound Scaffolds

The unique electronic and structural features of this compound make it a valuable component in the design of new materials. Its derivatives are being investigated for use in a variety of applications, including organic electronics, polymers, and functional dyes.

In the field of organic electronics, aniline derivatives are often used as building blocks for conducting polymers and organic light-emitting diodes (OLEDs). The bromine atom in this compound can be used as a handle for further functionalization, allowing for the fine-tuning of the electronic properties of the resulting materials. The isopropoxy group can also improve the processability and solubility of these materials.

Furthermore, the reactivity of the amino group and the bromine atom allows for the incorporation of this compound into polymer backbones, leading to the creation of new functional polymers with tailored properties.

Innovative Derivatization Strategies for Creating Novel Chemical Entities

The versatility of this compound as a chemical intermediate stems from the reactivity of its functional groups. echemi.com Researchers are continuously developing new strategies to modify this scaffold and create novel chemical entities with diverse properties.

The bromine atom can be readily displaced through nucleophilic aromatic substitution or used in cross-coupling reactions to introduce a wide range of substituents. The amino group can be acylated, alkylated, or converted into other functional groups, providing further opportunities for diversification.

One area of interest is the synthesis of heterocyclic compounds. The aniline moiety can be used as a starting point for the construction of various nitrogen-containing ring systems, which are prevalent in many biologically active molecules. For example, derivatives of bromoanilines have been used in the synthesis of quinolines and other heterocyclic structures.

The table below highlights some of the derivatization strategies being explored:

| Reaction Type | Reagents/Conditions | Potential Products |

| Palladium-catalyzed cross-coupling | Boronic acids, Pd catalysts | Biaryl compounds, functionalized anilines nih.gov |

| Nucleophilic Aromatic Substitution | Amines, thiols, alkoxides | Substituted anilines with new functional groups |

| Cyclization Reactions | Various, depending on target heterocycle | Quinolines, indoles, and other heterocyclic compounds |

| N-Functionalization | Acyl chlorides, alkyl halides | Amides, secondary and tertiary amines |

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-4-isopropoxyaniline, and how can purity be validated?

Methodological Answer:

- Synthesis Strategy : Use nucleophilic aromatic substitution (NAS) on 2-bromo-4-nitroanisole, replacing the nitro group with isopropoxy via a palladium-catalyzed coupling reaction. Alternatively, direct isopropoxylation of 2-bromo-4-aminophenol under Mitsunobu conditions .

- Purity Validation : Employ HPLC (≥97% purity threshold) and ¹H/¹³C NMR to confirm substitution patterns. Compare melting points (mp) with analogs (e.g., 4-Bromo-2-fluoroaniline mp: 38–41°C ). For brominated anilines, residual solvents (e.g., DCM) are common contaminants; use GC-MS for detection .

Q. How should researchers handle stability and storage of this compound?

Methodological Answer:

- Stability : Bromoanilines are light-sensitive. Store in amber vials under inert gas (N₂/Ar) at –20°C. Analogous boronic acids (e.g., 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid) degrade at room temperature, requiring storage at 0–6°C .

- Decomposition Signs : Monitor for color changes (yellowing indicates oxidation) and use TLC to detect degradation products.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?

Methodological Answer:

- Spectral Conflicts : For example, unexpected ¹H NMR splitting may arise from rotational isomerism in the isopropoxy group. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures.

- Computational Validation : Compare experimental shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set). Cross-reference with databases like ChemSpider (ID: 109672 for 4-Bromo-2-fluoroaniline ).

Q. What strategies optimize regioselectivity in synthesizing derivatives of this compound?

Methodological Answer:

- Directing Groups : Leverage the bromine atom’s meta-directing effect for subsequent functionalization. For example, Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenylboronic acid, >97% purity ).

- Catalytic Systems : Screen Pd/XPhos catalysts for improved yields. For sterically hindered substrates, use microwave-assisted synthesis to reduce reaction times .

Q. How should researchers address batch-to-batch variability in synthetic yields?

Methodological Answer:

- Parameter Screening : Optimize temperature (e.g., 80–120°C for NAS), solvent (DMF vs. toluene), and base (K₂CO₃ vs. Cs₂CO₃). For example, 4-Bromo-3-fluoroaniline synthesis achieved >95% purity using HPLC-grade solvents .

- Statistical Analysis : Apply design of experiments (DoE) to identify critical factors (e.g., molar ratios, catalyst loading).

Data Contradiction Analysis

Q. How to interpret conflicting melting points reported for brominated aniline analogs?

Methodological Answer:

- Case Study : 4-Bromo-2-fluoroaniline is reported at mp 38–41°C , while 4-Bromo-3-fluoroaniline lacks mp data . Contradictions arise from polymorphic forms or impurities.

- Resolution : Recrystallize from ethanol/water mixtures and use differential scanning calorimetry (DSC) to verify thermal behavior.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.